molecular formula C41H52N4O5S B600877 Cenicriviroc Sulfone CAS No. 497223-22-0

Cenicriviroc Sulfone

货号 B600877
CAS 编号: 497223-22-0
分子量: 712.96
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cenicriviroc Sulfone is a derivative of Cenicriviroc, an experimental drug candidate for the treatment of HIV infection . It is an inhibitor of CCR2 and CCR5 receptors, which allows it to function as an entry inhibitor, preventing the virus from entering into a human cell .


Synthesis Analysis

The synthesis of sulfones, including Cenicriviroc Sulfone, often involves the oxidation of sulfides . Recent developments in the field of sustainable sulfone synthesis have been summarized, including advances and existing limitations in traditional approaches towards sulfones .


Molecular Structure Analysis

The molecular structure of Cenicriviroc Sulfone has been studied using techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Magnetic Resonance Imaging (MRI) . The molecular formula of Cenicriviroc Sulfone is C41H52N4O5S .


Chemical Reactions Analysis

Cenicriviroc Sulfone’s chemical reactions have been studied in the context of its role as a potent antagonist of the chemokine coreceptors 5 and 2 (CCR5/CCR2), which blocks HIV-1 entry . Recent advances in catalytic desulfitative functionalizations have opened a new area of research .


Physical And Chemical Properties Analysis

Cenicriviroc Sulfone has a molecular weight of 712.96 .

科学研究应用

  • Cenicriviroc (CVC) has been evaluated for treating liver fibrosis in adults with nonalcoholic steatohepatitis (NASH). The CENTAUR study found that CVC had an antifibrotic effect without impacting steatohepatitis (Ratziu et al., 2020).

  • Another study on CVC for NASH with liver fibrosis found that it led to significant improvement in fibrosis without worsening steatohepatitis, highlighting its potential as an antifibrotic therapy (Friedman et al., 2018).

  • In terms of pharmacokinetics and safety, CVC was evaluated in participants with mild or moderate hepatic impairment. The study suggested that CVC can be used in patients with mild-to-moderate hepatic impairment (Lefebvre et al., 2016).

  • CVC has also shown potential in inhibiting viral infections. One study demonstrated that sulfonic acid polymers, including CVC, could inhibit respiratory syncytial virus (RSV) and influenza A virus, indicating a broader application in antiviral therapy (Ikeda et al., 1994).

  • The dual CCR5 and CCR2 inhibitor CVC does not redistribute HIV into extracellular space, suggesting a unique mechanism of action in HIV therapy compared to other CCR5 inhibitors (Kramer et al., 2015).

  • CVC has shown in vitro activity against SARS-CoV-2, suggesting its potential utility in treating COVID-19 patients, particularly in managing excessive immune activation (Okamoto et al., 2020).

  • CVC's cerebrospinal fluid exposure was assessed in HIV-positive individuals with cognitive impairment, demonstrating its potential in managing cognitive disorders in persons with HIV (Alagaratnam et al., 2019).

安全和危害

The safety data sheet for Cenicriviroc Sulfone suggests that in case of skin contact, immediate washing with copious amounts of soap and water for at least 15 minutes is recommended .

未来方向

Cenicriviroc Sulfone is currently being evaluated in clinical trials for its potential role in future pharmacotherapy for conditions like Non-alcoholic Steatohepatitis (NASH) with fibrosis . The results from these trials will provide valuable insights into the therapeutic potential of Cenicriviroc Sulfone.

属性

IUPAC Name

8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N4O5S/c1-5-7-22-49-23-24-50-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)51(47,48)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVMNAUMMNWXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)CC5=CN=CN5CCC)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H52N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6320545

Citations

For This Compound
1
Citations
杨思成, 黄菊, 周仲瑜, 黄伟, 陈树和, 段雪云… - 中国医药 …, 2022 - yiyaodaobao.com.cn
目的基于气相色谱法(GC) 指纹图谱和气相色谱/质谱联用(GC/MS) 分析技术的识别, 以温阳扶正散为含挥发性成分的代表方剂建立质量控制模型, 为散剂的标准研究提供依据. 方法采用挥发油…
Number of citations: 5 www.yiyaodaobao.com.cn

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。